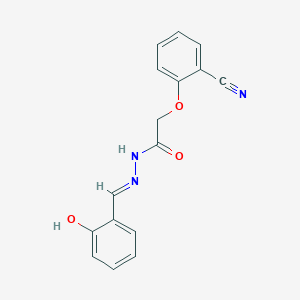![molecular formula C18H22N2OS B3724745 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3724745.png)
2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Overview
Description
2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a cyclopenta[d]pyrimidine derivative, which has been synthesized using different methods. The aim of
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Future Directions
Several future directions for research on 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be identified. One of the potential directions is to investigate the mechanism of action of this compound in more detail to identify specific targets that it may interact with. Another direction is to explore the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its solubility in water to expand its applications in various experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anticancer, antiviral, and antifungal activities, as well as its potential as a therapeutic agent for neurodegenerative diseases. Further research can be conducted to explore the mechanism of action of this compound, optimize its synthesis method, and improve its solubility in water to expand its applications in various experiments.
Scientific Research Applications
2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anticancer, antiviral, and antifungal activities. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-18(2,3)13-9-7-12(8-10-13)11-22-17-19-15-6-4-5-14(15)16(21)20-17/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPBGMOAHRDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)

![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
![3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B3724725.png)
![methyl 4-[5-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-furyl]benzoate](/img/structure/B3724729.png)
![5-(4-chlorophenyl)-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3724736.png)

![N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3724749.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3724761.png)
